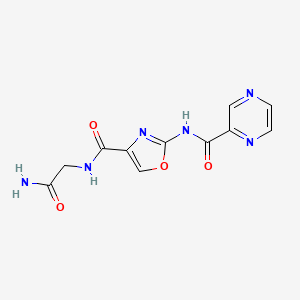

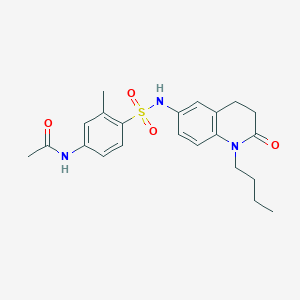

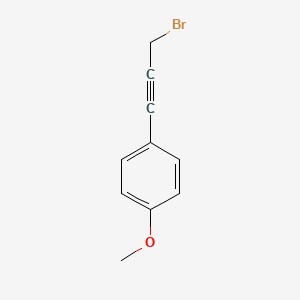

N-(2-amino-2-oxoethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2-amino-2-oxoethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a chemical entity that appears to be related to various heterocyclic compounds that have been synthesized for potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which may be relevant for understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that typically start with the formation of an intermediate, which is then further reacted to obtain the desired product. For instance, the synthesis of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides involves hydrolytic cleavage or condensation reactions . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide includes condensation of specific isocyanates with amines followed by cyclization . These methods could potentially be adapted for the synthesis of N-(2-amino-2-oxoethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex and requires careful analysis. For example, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined to understand its conformation and potential interactions . This type of analysis is crucial for N-(2-amino-2-oxoethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide as well, as it can provide insights into the compound's three-dimensional arrangement and how it might interact with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. The abstracts provided do not detail specific reactions for N-(2-amino-2-oxoethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, but they do mention reactions like the formation of sulfanyl derivatives in related compounds . Understanding the reactivity of similar compounds can help predict the types of chemical reactions that N-(2-amino-2-oxoethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the provided papers do not discuss the properties of N-(2-amino-2-oxoethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, they do mention the antitumor activity of a related compound . This suggests that the compound may also possess biological activities, which would be influenced by its physical and chemical properties. These properties include solubility, stability, and the ability to interact with biological molecules, which are critical for its potential use as a pharmaceutical agent.

Aplicaciones Científicas De Investigación

Metal-Involved Solvothermal Interconversions

This study explores the solvothermal reactions of dipyrazinyl compounds with metal salts, leading to reversible conversions and the formation of crystalline materials with potential applications in supramolecular architectures. The research provides insights into the controllability and mechanisms of these reactions, which are crucial for the development of new materials and catalysis processes (Cheng‐Peng Li et al., 2010).

Influenza Sialidases Inhibition

Another significant application involves the development of novel inhibitors for influenza virus sialidases, showcasing the potential of pyrazinyl derivatives in antiviral therapy. This research contributes to the ongoing efforts in medicinal chemistry to find effective treatments for influenza (Paul W Smith et al., 1997).

Synthesis of Bioactive Pyrazolothiazoles

The synthesis and characterization of bioactive pyrazolothiazoles highlight the application of these compounds in developing new therapeutic agents with anti-inflammatory properties. This study underscores the versatility of pyrazinyl derivatives in synthesizing novel compounds with potential pharmaceutical applications (S. Yuvaraj et al., 2014).

Antimycobacterial Activity

Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids tested against Mycobacterium tuberculosis demonstrates the potential of these compounds in treating tuberculosis. The study provides valuable data on the antimycobacterial activity of these derivatives, contributing to the development of new antimicrobial agents (M. Gezginci et al., 1998).

Functionalization and Synthetic Applications

The functionalization of oxazolo[4,5-b]pyrazines by deprotometallation, yielding derivatives with potential applications in organic synthesis and drug development, showcases the chemical versatility of pyrazinyl-based compounds. This research offers new methodologies for the synthesis of complex molecules, which is crucial for the advancement of synthetic chemistry (Niels Bisballe et al., 2018).

Propiedades

IUPAC Name |

N-(2-amino-2-oxoethyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O4/c12-8(18)4-15-9(19)7-5-21-11(16-7)17-10(20)6-3-13-1-2-14-6/h1-3,5H,4H2,(H2,12,18)(H,15,19)(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQGXOGDUAPYHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NC2=NC(=CO2)C(=O)NCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-2-oxoethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-methoxypyrrolidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2551473.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2551478.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2551482.png)

![(2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2551485.png)

![4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2551488.png)